L-Glutamic acid, 4-cyclopentylidene-

Description

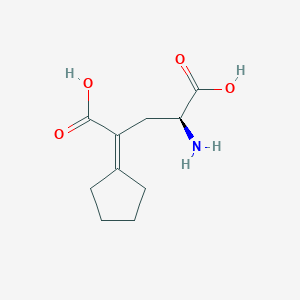

Structure

3D Structure

Properties

CAS No. |

213778-21-3 |

|---|---|

Molecular Formula |

C10H15NO4 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

(2S)-2-amino-4-cyclopentylidenepentanedioic acid |

InChI |

InChI=1S/C10H15NO4/c11-8(10(14)15)5-7(9(12)13)6-3-1-2-4-6/h8H,1-5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 |

InChI Key |

PJQRHOIDKSEWFE-QMMMGPOBSA-N |

Isomeric SMILES |

C1CCC(=C(C[C@@H](C(=O)O)N)C(=O)O)C1 |

Canonical SMILES |

C1CCC(=C(CC(C(=O)O)N)C(=O)O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for L Glutamic Acid, 4 Cyclopentylidene

Strategies for the Stereoselective Synthesis of L-Glutamic Acid, 4-cyclopentylidene-

The controlled installation of the stereocenters at both the α-carbon and the 4-position of the glutamic acid skeleton, along with the exocyclic double bond geometry, is the primary challenge in synthesizing L-Glutamic acid, 4-cyclopentylidene-. Various stereoselective methods have been explored to address this challenge.

Chiral Auxiliary-Mediated Approaches for Cyclopentylidene Incorporation

Chiral auxiliaries are powerful tools for inducing stereoselectivity in organic synthesis. wikipedia.orgsigmaaldrich.com In the context of synthesizing 4-substituted glutamic acid derivatives, chiral auxiliaries are temporarily attached to the molecule to direct the stereochemical outcome of key bond-forming reactions. wikipedia.org

One common strategy involves the use of oxazolidinone auxiliaries, popularized by David A. Evans. wikipedia.org These are typically derived from readily available amino alcohols and can be used to control the stereochemistry of alkylation reactions. wikipedia.org For the synthesis of a 4-cyclopentylidene moiety, a chiral oxazolidinone derived from L-glutamic acid could be envisioned. The steric hindrance provided by the auxiliary would then direct the diastereoselective introduction of the cyclopentylidene precursor. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product. wikipedia.org

Another notable class of auxiliaries includes pseudoephedrine and pseudoephenamine. nih.gov These can be converted into amides, and the subsequent enolate can react with electrophiles in a highly diastereoselective manner, guided by the chiral scaffold. nih.gov A synthetic route could involve the reaction of a pseudoephenamine amide of a glutamic acid derivative with a cyclopentanone (B42830) precursor.

The use of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary has also been reported for the synthesis of optically active amino acids. tcichemicals.com This auxiliary facilitates the isomerization of racemic α-amino acids to the desired (S)-enantiomer via the formation of a nickel complex. tcichemicals.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Feature | Typical Application | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Steric hindrance from substituents at the 4 and 5 positions. | Stereoselective aldol (B89426) and alkylation reactions. | wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Forms crystalline amides; high stereocontrol in alkylations. | Asymmetric alkylation to form α- and quaternary carbon centers. | nih.gov |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Forms a nickel complex to facilitate isomerization. | Retroracemization of α-amino acids. | tcichemicals.com |

Diastereoselective and Enantioselective Cycloaddition Reactions for Building the Cyclopentane (B165970) Moiety

Cycloaddition reactions offer a powerful and convergent approach to construct cyclic systems with good stereocontrol. For the synthesis of L-Glutamic acid, 4-cyclopentylidene-, [3+2] and [4+2] cycloadditions are particularly relevant for constructing the cyclopentane ring.

A notable approach involves the 1,3-dipolar cycloaddition of nitrones with alkenes. acs.orgnih.govclockss.org For instance, a chiral nitrone derived from L-glutamic acid can react with a cyclopentene (B43876) precursor in a diastereoselective manner. acs.orgnih.gov The resulting isoxazolidine (B1194047) can then be further elaborated to the target molecule. The stereoselectivity of these reactions can often be enhanced by the use of Lewis acids. acs.orgnih.gov Research by Tamura et al. demonstrated highly stereoselective cycloadditions of a cyclic nitrone with 2-substituted allyl alcohols in the presence of MgBr₂·OEt₂ to synthesize 4-hydroxy 4-substituted glutamic acids, which are precursors to related structures. acs.orgnih.gov

The use of tertiary amine N-oxides in [3+2] cycloadditions with substituted alkenes has been shown to produce bicyclic systems like 7-azanorbornanes with high diastereoselectivity. nih.gov A similar strategy could be adapted where a chiral N-oxide derived from a glutamic acid framework reacts with a suitable dipolarophile to construct the cyclopentane ring.

Asymmetric Catalysis in the Formation of the 4-cyclopentylidene Configuration

Asymmetric catalysis provides an efficient and atom-economical way to generate chiral molecules. A key strategy for synthesizing 4-alkylidene glutamic acid derivatives involves a catalytic enantioselective tandem conjugate addition-elimination reaction. umn.edu This has been successfully applied using activated allylic acetates under chiral phase-transfer catalysis (PTC) conditions, achieving high yields and enantioselectivities. umn.edu

Another approach is the asymmetric 1,4-conjugate addition of prochiral nickel complexes of glycine (B1666218) or dehydroalanine (B155165) Schiff bases to α,β-unsaturated systems. researchgate.net This method, promoted by chiral catalysts, can lead to the synthesis of various α-substituted glutamic acid derivatives. researchgate.net The development of a chiral calcium catalyst has proven effective for the 1,4-addition of azlactones to acrylic esters, which can be converted to α-alkylated glutamic acids. researchgate.net

Development of Efficient Protecting Group Chemistry for the L-Glutamic Acid Backbone in Synthesis

The synthesis of complex amino acid derivatives like L-Glutamic acid, 4-cyclopentylidene- requires a robust protecting group strategy to mask the reactive amino and carboxyl groups. wikipedia.org

For the protection of the side-chain carboxyl group of glutamic acid, the use of (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidinepropionic acid has been explored. This allows for the selective protection of the side-chain while the α-carboxyl group is also protected within the 5-oxazolidinone (B12669149) ring. This ring can be readily removed by alkaline hydrolysis or catalytic hydrogenolysis. jst.go.jp

The 4-pyridylmethyl ester has been employed for the side-chain protection of glutamic acid, which has the added benefit of "flipping" the charge state of acidic peptides to positive, aiding in their characterization by positive ion mode ESI-MS. nih.gov Standard protecting groups such as benzyl (B1604629) (Bn) and tert-butyl (tBu) esters are also commonly used for the carboxyl groups, while the amino group is often protected with Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups. wikipedia.org

Table 2: Common Protecting Groups for Glutamic Acid

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Reference |

|---|---|---|---|---|

| α-Amino | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | wikipedia.org |

| α-Amino | Carboxybenzyl | Cbz | Hydrogenolysis | wikipedia.org |

| α/γ-Carboxyl | Benzyl ester | Bn | Hydrogenolysis | wikipedia.org |

| α/γ-Carboxyl | tert-Butyl ester | tBu | Acidic conditions (e.g., TFA) | wikipedia.org |

| γ-Carboxyl | 4-Pyridylmethyl ester | Pyme | Hydrogenolysis | nih.gov |

Optimization of Reaction Conditions for Scalable Synthesis and Yield Enhancement

Transitioning from laboratory-scale synthesis to larger-scale production necessitates the optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. A patent for the synthesis of an L-glutamic acid derivative highlights a one-pot method where the L-glutamic acid dimethyl ester hydrochloride intermediate is used directly without isolation, reducing raw material usage and cost. google.com The use of recyclable solvents like ethyl acetate (B1210297) also improves the environmental footprint of the process. google.com

For cycloaddition reactions, microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the formation of isoxazolidine precursors to 4-substituted glutamate (B1630785) derivatives. clockss.org The optimization of catalyst loading, temperature, and reaction time is crucial for maximizing yield and stereoselectivity in asymmetric catalytic processes. umn.edu Furthermore, purification methods such as crystallization are preferred for large-scale production as they are generally more economical and scalable than chromatographic techniques, often leading to higher product quality and yield. google.com

Advanced Spectroscopic and Structural Elucidation of L Glutamic Acid, 4 Cyclopentylidene

Application of High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical and Conformational Analysis

High-field NMR spectroscopy would be the cornerstone for elucidating the complex structure of L-Glutamic acid, 4-cyclopentylidene-. A combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton and carbon signals and to determine the stereochemistry and conformational preferences of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the alpha-amino acid proton, the protons of the glutamic acid backbone, and the protons of the cyclopentylidene ring. The chemical shifts and coupling constants would provide initial information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid groups, the alpha-carbon, the carbons of the glutamic acid side chain, and the carbons of the cyclopentylidene moiety.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts would need to be determined experimentally.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | Predicted | Predicted |

| β-CH₂ | Predicted | Predicted |

| γ-CH | Predicted | Predicted |

| Carboxyl COOH | Predicted | Predicted |

| Cyclopentylidene CH₂ | Predicted | Predicted |

| Cyclopentylidene C= | Predicted | Predicted |

| Amine NH₂ | Predicted | - |

Note: Predicted values are based on general chemical shift ranges for similar functional groups and would require experimental verification.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks, allowing for the tracing of the carbon chain of the glutamic acid backbone and the cyclopentylidene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC would reveal correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting the different structural fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for determining the stereochemistry and conformational preferences. Through-space correlations between protons would help to establish the relative orientation of the cyclopentylidene ring with respect to the glutamic acid backbone.

Nitrogen-15 NMR spectroscopy, although less sensitive, would provide direct information about the electronic environment of the nitrogen atom in the amine group. The chemical shift of the ¹⁵N signal would be indicative of the hybridization and bonding of the nitrogen atom.

Vibrational Spectroscopy for Characteristic Functional Group Identification (Infrared and Raman)

Infrared (IR) and Raman spectroscopy would be employed to identify the characteristic functional groups present in L-Glutamic acid, 4-cyclopentylidene-. The vibrational spectra would show characteristic absorption or scattering bands for the carboxylic acid O-H and C=O stretching, the N-H stretching of the amine group, and the C-H and C=C stretching and bending vibrations of the aliphatic and cyclopentylidene portions of the molecule.

A table of expected vibrational frequencies is provided below.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | Predicted | Predicted |

| N-H stretch (Amine) | Predicted | Predicted |

| C-H stretch (Aliphatic) | Predicted | Predicted |

| C=O stretch (Carboxylic acid) | Predicted | Predicted |

| C=C stretch (Cyclopentylidene) | Predicted | Predicted |

| N-H bend (Amine) | Predicted | Predicted |

| C-H bend (Aliphatic) | Predicted | Predicted |

Note: These are generalized frequency ranges and the precise values would be subject to the specific molecular environment within L-Glutamic acid, 4-cyclopentylidene-.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry would be used to determine the exact molecular weight of L-Glutamic acid, 4-cyclopentylidene-, and to confirm its elemental composition. Fragmentation analysis, typically using techniques like tandem mass spectrometry (MS/MS), would provide valuable structural information by identifying the characteristic fragmentation patterns of the molecule. This would help to confirm the connectivity of the cyclopentylidene group to the glutamic acid backbone.

Computational Chemistry and Theoretical Investigations of L Glutamic Acid, 4 Cyclopentylidene

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations have been widely employed to investigate the properties of amino acids and their derivatives. eurjchem.comrsc.orgresearchgate.net By solving the Kohn-Sham equations, DFT can provide valuable insights into the electronic distribution, molecular orbitals, and various spectroscopic parameters of L-Glutamic acid, 4-cyclopentylidene-.

Theoretical spectroscopic data, such as vibrational frequencies (IR and Raman), can be predicted and compared with experimental results to confirm the molecular structure and assign spectral bands. rsc.orgresearchgate.net For instance, DFT calculations can help in assigning the characteristic vibrational modes of the carboxylic acid, amine, and cyclopentylidene functional groups within the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Chemical Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.netnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule. researchgate.net

For L-Glutamic acid, 4-cyclopentylidene-, the HOMO is expected to be localized primarily on the amino group and the double bond of the cyclopentylidene moiety, which are the most electron-rich regions. Conversely, the LUMO is likely to be centered on the carboxylic acid groups, which are electron-withdrawing. The analysis of these orbitals can predict the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Properties of L-Glutamic Acid, 4-cyclopentylidene-

| Parameter | Predicted Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | High | Good electron donor |

| LUMO Energy | Low | Good electron acceptor |

| HOMO-LUMO Gap | Moderate | Moderate stability and reactivity |

Note: The values in this table are illustrative and would need to be calculated using specific DFT methods.

Mapping of Molecular Electrostatic Potential (MESP) Surfaces for Interaction Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. chemrxiv.org The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the case of L-Glutamic acid, 4-cyclopentylidene-, the MESP surface would likely show negative potential around the oxygen atoms of the carboxylic acid groups and a region of positive potential near the hydrogen atoms of the amino group and the carboxylic acid hydroxyls. These sites are indicative of where the molecule would interact with other polar molecules, ions, or biological macromolecules through hydrogen bonding or electrostatic interactions.

Conformational Analysis and Energy Landscapes via DFT and Molecular Mechanics

The biological activity of a molecule is intimately linked to its three-dimensional conformation. L-Glutamic acid, 4-cyclopentylidene- possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis, using a combination of molecular mechanics (MM) for initial screening and more accurate DFT methods for refining the energies of key conformers, can identify the low-energy structures of the molecule. nih.gov

The resulting conformational energy landscape reveals the relative stabilities of different conformers and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a receptor binding site.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior in Solution

While DFT provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time in a specific environment, such as in an aqueous solution. nih.govnih.govresearchgate.net By solving Newton's equations of motion for the atoms of the molecule and the surrounding solvent, MD simulations can track the conformational changes, flexibility, and interactions of L-Glutamic acid, 4-cyclopentylidene- on a nanosecond to microsecond timescale.

MD simulations can reveal how the molecule's conformation is influenced by interactions with water molecules and counter-ions, providing a more realistic picture of its behavior in a biological context. biorxiv.org

In Silico Prediction of Hypothetical Binding Interactions with Model Biological Macromolecules

Given that L-glutamic acid is a key neurotransmitter, its derivatives are often studied for their potential interactions with glutamate (B1630785) receptors and transporters. nih.govnih.gov In silico molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a macromolecular target. d-nb.infocnrs.fr

For L-Glutamic acid, 4-cyclopentylidene-, docking studies could be performed using crystal structures of glutamate receptors (e.g., mGluRs, AMPA receptors) to predict its binding affinity and orientation within the active site. nih.govnih.gov These studies can identify key amino acid residues that may form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand, providing a hypothesis for its mechanism of action.

Table 2: Hypothetical Docking Results for L-Glutamic Acid, 4-cyclopentylidene- with a Model Glutamate Receptor

| Parameter | Predicted Value | Interacting Residues (Hypothetical) |

| Binding Energy (kcal/mol) | -8.5 | Arg, Ser, Thr |

| Hydrogen Bonds | 3 | With Arg and Ser |

| Hydrophobic Interactions | Present | With the cyclopentylidene ring |

Note: These results are for illustrative purposes and would require specific docking calculations with a defined receptor structure.

Theoretical Evaluation of Reaction Mechanisms in Synthetic Pathways

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. For the synthesis of L-Glutamic acid, 4-cyclopentylidene-, theoretical calculations can be employed to study the energy profiles of proposed reaction pathways. researchgate.net By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for each step.

This theoretical approach can help in understanding the feasibility of a synthetic route, identifying potential intermediates, and explaining the observed stereoselectivity of a reaction. For instance, DFT calculations could be used to model the key transition state in the formation of the cyclopentylidene ring, providing insight into the factors that control the reaction's outcome.

Biochemical Roles and Molecular Mechanisms in Vitro Studies

Investigation of L-Glutamic Acid, 4-cyclopentylidene- Interactions with Recombinant Enzymes and Isolated Receptor Systems (In Vitro Enzyme Kinetics and Ligand Binding Assays)

No publicly available research data exists on the in vitro enzyme kinetics or ligand binding assays for L-Glutamic acid, 4-cyclopentylidene-. Investigations in this area would typically involve the synthesis of the compound and subsequent testing against various biological targets to determine its affinity and functional activity.

There are no studies reporting the interaction of L-Glutamic acid, 4-cyclopentylidene- with any glutamate (B1630785) receptor subtypes. Standard experimental approaches would involve radioligand binding assays using recombinant receptors to determine the binding affinity (Ki or IC50 values) of the compound for various ionotropic (e.g., NMDA, AMPA, kainate) and metabotropic glutamate receptors. nih.govnih.govnih.gov Functional assays in cell-free systems, such as measuring ion flux or GTPγS binding, would further characterize the compound as an agonist, antagonist, or allosteric modulator. nih.gov

The effect of L-Glutamic acid, 4-cyclopentylidene- on key enzymes in glutamate metabolism has not been documented. Research in this area would assess the compound's ability to inhibit or enhance the activity of enzymes such as glutamate decarboxylase (GAD), which converts glutamate to GABA, and glutamine synthetase, which synthesizes glutamine from glutamate. nih.govebi.ac.ukmdpi.com Such studies would typically involve incubating the purified enzyme with its substrate in the presence and absence of the test compound and measuring product formation over time to determine kinetic parameters like Ki or EC50. ebi.ac.uk

Information regarding the transport mechanisms of L-Glutamic acid, 4-cyclopentylidene- in isolated cellular models is not available. Investigating this would involve using cell lines that express specific amino acid transporters to determine if the compound is a substrate or inhibitor of these transporters. dojindo.com Uptake studies using a radiolabeled version of the compound or competition assays with known transporter substrates would elucidate its transport kinetics.

Exploration of Bioactivity in Defined Cell Culture Models (In Vitro Assays)

No in vitro bioactivity studies for L-Glutamic acid, 4-cyclopentylidene- in cell culture models have been published. Such research is crucial for understanding the cellular effects of a novel compound.

There is no data on the cellular uptake and efflux of L-Glutamic acid, 4-cyclopentylidene-. These studies would typically be conducted using various cell lines (e.g., neuronal, glial, or cancer cell lines) to measure the rate and extent of its entry into and exit from cells, providing insights into its bioavailability at the cellular level. nih.gov

The impact of L-Glutamic acid, 4-cyclopentylidene- on intracellular signaling pathways remains uninvestigated. Should the compound show interaction with glutamate receptors, subsequent studies would explore its effects on downstream signaling cascades, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or the activation of protein kinases. nih.gov

Comparative Analysis with Other L-Glutamic Acid Derivatives and Cyclopentyl-Containing Compounds in Biochemical Assays

A comparative analysis of L-Glutamic acid, 4-cyclopentylidene- with other L-glutamic acid derivatives and compounds containing a cyclopentyl ring is crucial for predicting its potential biological activities. While direct biochemical assay data for L-Glutamic acid, 4-cyclopentylidene- is limited, we can infer its likely behavior by examining related molecules.

L-glutamic acid derivatives have been extensively studied for their roles in various biological processes, particularly in neuroscience and oncology. mdpi.com For instance, certain analogues act as agonists or antagonists at glutamate receptors, which are pivotal in neurotransmission. nih.gov A study on methyl-substituted glutamic acid analogues revealed that stereochemistry and the position of the substituent significantly influence potency and receptor selectivity. nih.gov For example, (2S,4S)-4-methylglutamic acid was found to be a potent agonist at the mGluR1 metabotropic glutamate receptor, whereas (2S,4R)-4-methylglutamic acid showed selectivity for the kainate ionotropic receptor. nih.gov This suggests that the 4-cyclopentylidene substitution could confer a unique receptor binding profile.

In the context of cancer, many tumor cells exhibit a high demand for glutamine and glutamate for their proliferation and survival. nih.gov Consequently, various L-glutamic acid derivatives have been investigated as potential anti-cancer agents by targeting glutamine metabolism. researchgate.netnih.gov For example, L-glutamic acid gamma-monohydroxamate has demonstrated cytotoxic effects against leukemia and melanoma cells in vitro. nih.gov

Cyclopentyl-containing compounds are found in a diverse range of biologically active molecules. The cyclopentyl group is often incorporated into drug candidates to enhance potency and modulate physicochemical properties. For instance, cyclopentyl-triazolol-pyrimidine derivatives have been developed as P2Y12 receptor antagonists with anti-platelet activity. nih.gov The cyclopentyl moiety in these compounds occupies a hydrophobic pocket in the target receptor, contributing to binding affinity. nih.gov Other cyclopentyl-containing natural products, such as cyclopentenediones, exhibit a broad spectrum of biological activities, including anti-inflammatory and enzyme inhibitory effects. researchgate.net

The following table provides a comparative overview of the reported activities of various L-glutamic acid derivatives and cyclopentyl-containing compounds in biochemical assays.

| Compound/Class | Target/Assay | Observed Activity | Reference |

| L-Glutamic Acid Derivatives | |||

| (2S,4S)-4-methylglutamic acid | mGluR1 receptor binding assay | Potent agonist | nih.gov |

| (2S,4R)-4-methylglutamic acid | Kainate receptor binding assay | Selective agonist | nih.gov |

| L-glutamic acid gamma-monohydroxamate | L1210 leukemia cell growth inhibition assay | Cytotoxic | nih.gov |

| N-(benzenesulfonyl)-L-glutamic acid bis(p-nitrophenylhydrazide) | MTT assay in DU-145 prostate cancer cells | Potent growth inhibition | researchgate.net |

| Cyclopentyl-Containing Compounds | |||

| Cyclopentyl-triazolol-pyrimidine (CPTP) derivatives | P2Y12 receptor binding assay | Receptor antagonists | nih.gov |

| Cyclopentenones | Chitin-synthase inhibition assay | Antifungal activity | researchgate.net |

| Cyclopentanone (B42830) | In vivo metabolism study (rabbit) | Metabolized to cyclopentanol (B49286) glucuronide | researchgate.net |

Based on this comparative analysis, it is plausible that L-Glutamic acid, 4-cyclopentylidene- could exhibit a unique pharmacological profile, potentially acting as a modulator of glutamate receptors or as an inhibitor of enzymes involved in glutamate metabolism. The cyclopentylidene group would likely enhance its lipophilicity compared to L-glutamic acid, which could influence its cell permeability and interaction with hydrophobic binding pockets of protein targets. Further biochemical assays are necessary to elucidate the specific biological roles and molecular mechanisms of L-Glutamic acid, 4-cyclopentylidene-.

Analytical Chemistry Method Development for L Glutamic Acid, 4 Cyclopentylidene

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantificationnih.govnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of amino acid derivatives due to its high resolution, sensitivity, and adaptability. nih.gov The development of a robust HPLC method for L-Glutamic acid, 4-cyclopentylidene- requires careful optimization of chromatographic conditions and thorough validation.

The separation of L-Glutamic acid, 4-cyclopentylidene- from potential impurities and related substances is critically dependent on the selection of an appropriate stationary phase and mobile phase composition. Due to the polar nature of the parent L-glutamic acid, reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are the most applicable modes. helixchrom.com

Reversed-Phase (RP) HPLC: For RP-HPLC, a C18 or C8 column is commonly employed. nih.gov Since L-Glutamic acid, 4-cyclopentylidene- is polar, pre-column derivatization with a hydrophobic agent like o-phthalaldehyde (B127526) (OPA) or dansyl chloride can enhance retention and detection. nih.govnih.gov The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of the target analyte from impurities with different polarities. helixchrom.comresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative approach that is well-suited for separating highly polar compounds without derivatization. helixchrom.com An Amaze TH tri-modal HILIC column, for instance, can effectively separate polar and ionizable compounds like amino acid derivatives. helixchrom.com The mobile phase in HILIC is typically a high-concentration organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. helixchrom.com

An illustrative table of potential starting conditions for HPLC method development is provided below.

| Parameter | Reversed-Phase (RP) HPLC | Hydrophilic Interaction (HILIC) |

| Stationary Phase | C18, 5 µm, 250 x 4.6 mm | Amide or Cyano, 3.5 µm, 150 x 4.6 mm |

| Mobile Phase A | 0.1 M Phosphate Buffer, pH 6.5 | 90:10 Acetonitrile:Water with 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile | 10:90 Acetonitrile:Water with 10 mM Ammonium Formate |

| Gradient | 5% B to 95% B over 20 min | 95% A to 50% A over 15 min |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm (or fluorescence post-derivatization) | UV at 210 nm or Mass Spectrometry (MS) |

| Column Temp. | 30 °C | 35 °C |

Assessing the enantiomeric purity of L-Glutamic acid, 4-cyclopentylidene- is crucial, as the biological activity of chiral molecules is often enantiomer-specific. Chiral HPLC is the preferred method for separating enantiomers. This can be achieved through direct or indirect methods.

Direct Chiral Separation: This involves the use of a Chiral Stationary Phase (CSP). CSPs based on macrocyclic glycopeptides (e.g., teicoplanin or vancomycin) or crown ethers are particularly effective for the direct separation of underivatized amino acid enantiomers. chromatographyonline.comsigmaaldrich.com For example, a ChiroSil® SCA(-) column with a mobile phase of methanol/water and a perchloric acid additive has been shown to separate the enantiomers of glutamic acid. chromatographyonline.com

Indirect Chiral Separation: This method involves pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column. nih.gov A common CDA is Marfey's reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide or FDAA). nih.gov

Once an HPLC method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. nih.gov

Specificity: Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. youtube.com This is typically demonstrated by showing baseline resolution between the analyte peak and other peaks and by performing forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to show that the method can separate the analyte from its degradation products. nih.govresearchgate.net

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. youtube.com It is determined by analyzing a series of standard solutions at different concentrations (typically 5-6 levels) and plotting the peak area response against concentration. The correlation coefficient (r²) should ideally be ≥ 0.999. researchgate.netscirp.org

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assessed by performing multiple analyses (e.g., n=6) of the same sample on the same day, by the same analyst, and on the same instrument. researchgate.net

Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on different days, with different analysts, or on different equipment. researchgate.net The precision is typically expressed as the Relative Standard Deviation (RSD), with an acceptance criterion often set at <2%. nih.govresearchgate.net

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix. The percentage recovery is then calculated. nih.gov An acceptable recovery range is typically 98-102%. nih.gov

A summary of typical validation parameters for an amino acid derivative HPLC method is shown below.

| Parameter | Typical Acceptance Criteria |

| Specificity | Resolution (Rs) > 1.5 between analyte and nearest peak. youtube.com |

| Linearity (r²) | ≥ 0.999 scirp.org |

| Range | e.g., 10 - 150 µg/mL researchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% nih.gov |

| Precision (RSD%) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% nih.govresearchgate.net |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for purity assessment and identifying volatile impurities. Because amino acids and their derivatives are non-volatile, they require chemical derivatization prior to GC analysis to increase their volatility and thermal stability. nih.govsigmaaldrich.com

A common derivatization approach for amino acids is a two-step process involving esterification followed by acylation. nih.gov For instance, the carboxyl group can be esterified with methanolic HCl, and the amino group can then be acylated with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov Another widely used method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comthermofisher.com

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column (e.g., a non-polar DB-5ms column). nih.govresearchgate.net The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing mass-to-charge ratio information that allows for the identification of the parent compound and any trace impurities by comparing their mass spectra to spectral libraries. nih.gov This makes GC-MS particularly useful for creating a detailed impurity profile of the L-Glutamic acid, 4-cyclopentylidene- sample.

Capillary Electrophoresis (CE) for High-Resolution Analysis in Complex Mixtures

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique that is well-suited for the analysis of charged species like amino acids in complex matrices. nih.govoup.com CE provides advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.govoup.com

For the analysis of L-Glutamic acid, 4-cyclopentylidene-, Capillary Zone Electrophoresis (CZE) is the most direct mode. In CZE, separation is based on the differential migration of analytes in an electric field due to differences in their charge-to-size ratio. nih.gov The analysis can often be performed on underivatized samples, simplifying sample preparation. oup.com A low pH background electrolyte (BGE), such as formic acid, is typically used to ensure the amino acid derivative is positively charged and migrates toward the cathode. nih.gov

Coupling CE with mass spectrometry (CE-MS) enhances its capabilities, providing an additional dimension of separation and enabling confident identification of analytes in complex mixtures. nih.gov This is particularly valuable for analyzing L-Glutamic acid, 4-cyclopentylidene- in biological fluids or reaction mixtures where the matrix is complex. nih.gov

Development of Selective Electrochemical Sensors for Detectionnih.gov

Electrochemical sensors and biosensors represent a rapidly advancing area for the detection of specific analytes like glutamate (B1630785) and its derivatives. aip.org These sensors offer the potential for simple, rapid, and highly sensitive real-time measurements. escholarship.org

The development of a selective sensor for L-Glutamic acid, 4-cyclopentylidene- would likely be based on principles used for L-glutamate detection. One common approach involves an enzyme-based biosensor. nih.gov This typically uses an immobilized enzyme, such as glutamate oxidase, on an electrode surface (e.g., platinum or glassy carbon). nih.govresearchgate.net The enzyme catalyzes the oxidation of the glutamate derivative, producing hydrogen peroxide, which is then electrochemically detected at the electrode surface. The resulting current is proportional to the analyte concentration. aip.org

To enhance sensitivity and selectivity, the electrode surface can be modified with nanomaterials, such as platinum nanoparticles or carbon nanotubes, which increase the active surface area and facilitate electron transfer. escholarship.orgnih.gov While significant development would be required to tailor a sensor specifically for the 4-cyclopentylidene derivative, the existing framework for glutamate biosensors provides a strong foundation for such research. mdpi.com

Derivatization and Applications in Chemical Synthesis Research

Synthesis of Analogues and Prodrugs of L-Glutamic Acid, 4-cyclopentylidene- for Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of its structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. While specific studies detailing the synthesis of analogues and prodrugs of L-Glutamic acid, 4-cyclopentylidene- are not extensively documented in publicly available literature, the general principles of amino acid analogue and prodrug synthesis are well-established and can be extrapolated.

The synthesis of analogues would likely involve modifications at several key positions of the L-Glutamic acid, 4-cyclopentylidene- scaffold. These modifications could include:

Alterations to the Cyclopentylidene Ring: Introducing substituents on the cyclopentylidene ring or altering its size could probe the steric and electronic requirements of the binding pocket of a target receptor or enzyme.

Modification of the Carboxylic Acid Groups: Esterification or amidation of the α- and γ-carboxylic acid groups can influence solubility, cell permeability, and metabolic stability.

Prodrug strategies are often employed to enhance the delivery of a pharmacologically active agent. For L-Glutamic acid, 4-cyclopentylidene-, prodrugs could be designed to mask the polar carboxylic acid groups, thereby increasing lipophilicity and facilitating passage across biological membranes like the blood-brain barrier. Common prodrug approaches for amino acids involve the formation of esters or amides that can be cleaved in vivo by metabolic enzymes to release the active parent drug. The design of such prodrugs would be guided by the need for sufficient chemical stability at physiological pH and efficient enzymatic conversion at the target site.

| Potential Analogue/Prodrug Strategy | Rationale for SAR Studies | Potential Impact on Properties |

| Substitution on the cyclopentylidene ring | To explore steric tolerance and potential for additional binding interactions. | Could enhance binding affinity and selectivity. |

| Esterification of carboxylic acids | To increase lipophilicity and cell permeability. | Improved oral bioavailability and CNS penetration. |

| Amidation of carboxylic acids | To alter hydrogen bonding capacity and metabolic stability. | Enhanced biological half-life. |

| N-acylation/alkylation | To modify overall charge and receptor interactions. | Potential for altered receptor subtype selectivity. |

Table 1: Potential Strategies for the Synthesis of L-Glutamic acid, 4-cyclopentylidene- Analogues and Prodrugs for SAR Studies. This table is based on established principles of medicinal chemistry and may not reflect studies conducted specifically on L-Glutamic acid, 4-cyclopentylidene-.

Incorporation of L-Glutamic Acid, 4-cyclopentylidene- into Peptidomimetic Structures and Oligomers

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. The incorporation of conformationally constrained non-proteinogenic amino acids is a key strategy in the design of peptidomimetics. The rigid cyclopentylidene group of L-Glutamic acid, 4-cyclopentylidene- can be used to induce specific secondary structures, such as turns or helices, in a peptide chain.

The incorporation of L-Glutamic acid, 4-cyclopentylidene- into a peptide sequence would be expected to restrict the conformational freedom of the peptide backbone in the vicinity of the modified residue. This can be a powerful tool for stabilizing a desired bioactive conformation, leading to increased receptor affinity and selectivity. The synthesis of such peptidomimetics would typically involve standard solid-phase or solution-phase peptide synthesis methodologies, with the protected form of L-Glutamic acid, 4-cyclopentylidene- being used as a building block.

Furthermore, this constrained amino acid could be used in the synthesis of oligomers, which are short polymers. These oligomers could be designed to fold into specific three-dimensional structures, capable of mimicking the surfaces of proteins and disrupting protein-protein interactions. Pyrrolidine-based oligomers have been explored as universal peptidomimetics, and the structural features of L-Glutamic acid, 4-cyclopentylidene- could be adapted for the design of novel scaffold designs.

Utilization as a Chiral Building Block in the Synthesis of Complex Organic Molecules

Chiral pool synthesis is a powerful strategy in organic chemistry that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. Amino acids, with their inherent chirality, are prominent members of the chiral pool. L-Glutamic acid, in particular, has been used as a versatile chiral building block in the synthesis of a variety of natural products and pharmaceuticals.

L-Glutamic acid, 4-cyclopentylidene-, with its defined stereochemistry at the α-carbon, serves as a valuable chiral synthon. The cyclopentylidene moiety introduces a unique structural element that can be carried through a synthetic sequence to impart a specific three-dimensional architecture to the target molecule. The functional groups of L-Glutamic acid, 4-cyclopentylidene- (two carboxylic acids and an amine) provide multiple handles for chemical manipulation, allowing for its elaboration into more complex structures.

Emerging Research Avenues and Future Perspectives for L Glutamic Acid, 4 Cyclopentylidene

Elucidation of Stereochemical Contributions to Molecular Recognition and Activity

The introduction of the cyclopentylidene group at the 4-position of L-glutamic acid creates a chiral center, leading to the existence of stereoisomers. The precise three-dimensional arrangement of this substituent significantly influences how the molecule interacts with its biological targets.

The stereochemistry of substituted glutamic acid analogs is a critical determinant of their biological activity. nih.govacs.org The fixed orientation of the cyclopentylidene ring restricts the conformational freedom of the glutamic acid backbone, presenting a defined pharmacophore to target proteins. This is particularly relevant for receptors and enzymes within the central nervous system, where L-glutamic acid is a major excitatory neurotransmitter. acnp.orgresearchgate.net The stereoselective synthesis of such analogs is paramount to deconvoluting the specific interactions of each isomer. nih.govacs.org For instance, studies on other 4-substituted glutamic acid derivatives have demonstrated that different stereoisomers can exhibit varied affinities for glutamate (B1630785) receptors and transporters. nih.gov

Future research will likely focus on the asymmetric synthesis of the individual stereoisomers of L-Glutamic acid, 4-cyclopentylidene- to enable a detailed investigation of their differential binding and functional effects. Advanced techniques like X-ray crystallography and cryo-electron microscopy of the compound in complex with its target proteins will be invaluable in visualizing the precise molecular interactions. These structural insights will guide the design of next-generation ligands with improved specificity and efficacy. Computational modeling can further aid in understanding the energetic favorability of different binding poses for each stereoisomer. researchgate.net

Integration with High-Throughput Screening Platforms for Novel Mechanistic Discoveries

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid evaluation of large compound libraries. nih.govscilit.com The unique structural features of L-Glutamic acid, 4-cyclopentylidene- make it an interesting candidate for inclusion in such screening campaigns.

The integration of conformationally constrained amino acids like L-Glutamic acid, 4-cyclopentylidene- into HTS libraries can lead to the discovery of novel biological activities. nih.gov These libraries can be screened against a wide array of biological targets, including enzymes, receptors, and ion channels, to identify new "hits." ijirt.orgyoutube.com Cell-based assays are particularly useful for assessing the functional consequences of ligand binding in a more physiologically relevant context. ijirt.org The development of combinatorial chemistry approaches allows for the generation of large and diverse libraries of related compounds, further accelerating the discovery process. nih.govijirt.org

Future directions will involve the development of dedicated HTS assays designed to probe the effects of L-Glutamic acid, 4-cyclopentylidene- and its derivatives on various cellular pathways. This could include assays for neurotransmitter uptake, receptor activation, and enzyme inhibition. The data generated from these screens, combined with advanced data analysis and machine learning algorithms, can help identify patterns and pinpoint potential drug candidates. youtube.com

Methodological Advancements in the Synthesis and Characterization of Cyclopentylidene Amino Acids

The synthesis and characterization of structurally complex amino acids like L-Glutamic acid, 4-cyclopentylidene- require specialized chemical methods.

Recent years have seen significant progress in the stereoselective synthesis of cyclic and substituted amino acids. nih.govrsc.orgucj.org.ua Methodologies such as asymmetric Michael additions and cycloadditions have proven effective in creating chiral centers with high control. nih.govucj.org.ua The synthesis often starts from readily available chiral precursors like L-pyroglutamic acid. google.com The incorporation of unnatural amino acids into peptides and other molecules is also a rapidly advancing field, with techniques like solid-phase peptide synthesis (SPPS) being adapted for these unique building blocks. nih.govnih.gov

The characterization of these novel compounds relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the three-dimensional structure and conformation in solution. nih.gov Mass spectrometry confirms the molecular weight and elemental composition. nih.gov For a comprehensive understanding of their properties, techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and rheology can be employed, especially when these amino acids are incorporated into larger polymeric structures. nih.gov Chromatographic methods, such as HPLC, are crucial for purification and for studying the interactions of these compounds with stationary phases. researchgate.net

Future research will likely focus on developing more efficient and scalable synthetic routes to L-Glutamic acid, 4-cyclopentylidene- and other cyclopentylidene amino acids. This will facilitate their broader use in research and development. Furthermore, the application of advanced characterization techniques, including solid-state NMR and chiroptical spectroscopy, will provide deeper insights into their structural and stereochemical properties. nih.gov

Theoretical Exploration of its Role in Biochemical Networks and Pathways

Computational modeling and theoretical studies offer a powerful approach to predict and understand the potential roles of novel molecules within complex biological systems.

L-glutamic acid is a central node in numerous metabolic and signaling pathways. acnp.orgresearchgate.net It is involved in neurotransmission, amino acid metabolism, and as a precursor for the synthesis of other important molecules like glutathione. nih.govnih.gov Introducing a constrained analog like L-Glutamic acid, 4-cyclopentylidene- could potentially modulate these pathways. For instance, it might act as a competitive inhibitor or an alternative substrate for enzymes that process glutamate, such as glutamine synthetase or glutamate dehydrogenase. nih.govnih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to model the interaction of L-Glutamic acid, 4-cyclopentylidene- with key enzymes and receptors in these pathways. nih.govresearchgate.netresearchgate.net These in silico studies can predict binding affinities and identify potential off-target effects, guiding experimental investigations. researchgate.net By understanding how this compound might perturb biochemical networks, researchers can formulate hypotheses about its potential therapeutic applications or its use as a chemical probe to study these pathways.

The future of this research area lies in the integration of computational predictions with experimental validation. Systems biology approaches, which consider the interconnectedness of various pathways, will be crucial for understanding the global effects of introducing this novel amino acid into a biological system. Such studies could reveal unexpected roles for L-Glutamic acid, 4-cyclopentylidene- in cellular processes and potentially identify new therapeutic targets.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying L-Glutamic acid derivatives in complex biological matrices?

- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for quantifying L-Glutamic acid derivatives due to its high sensitivity and specificity. For example, LC-MS was used to detect L-Glutamic acid in seeds and nuts, with data validated using Statistical Analysis Software (SAS) . High-Performance Liquid Chromatography (HPLC) with ≥99% purity thresholds is also critical for quality control in cell culture applications . Infrared (IR) spectroscopy coupled with chemometric analysis can monitor crystallization dynamics in real time, as demonstrated in studies on L-Glutamic acid polymorphism .

Q. How can researchers optimize synthesis routes for L-Glutamic acid derivatives?

- Methodological Answer : Fermentation-based synthesis using carbon-rich substrates (e.g., glucose) remains a primary method for producing high-purity L-Glutamic acid. Quality control involves verifying endotoxin levels (<0.1 EU/mg) and testing suitability for cell culture via EP (European Pharmacopoeia) specifications . For derivatives like 4-cyclopentylidene-L-Glutamic acid, structural validation via NMR and X-ray crystallography is essential to confirm stereochemistry and purity .

Q. What are the critical parameters for ensuring L-Glutamic acid derivatives are suitable for cell culture studies?

- Methodological Answer : Key parameters include:

- Purity : ≥98.5% (tested via HPLC) to avoid cytotoxicity .

- Endotoxin levels : <0.1 EU/mg, validated using the Limulus Amebocyte Lysate (LAL) assay .

- Solubility : Adjust pH to 7.4 using phosphate-buffered saline (PBS) to enhance aqueous solubility .

Advanced Research Questions

Q. How do experimental conditions (e.g., stirring vs. stagnant environments) influence the polymorphism of L-Glutamic acid derivatives?

- Methodological Answer : Polymorphism in L-Glutamic acid derivatives is governed by supersaturation ratios, temperature gradients, and agitation. For instance, stirred conditions favor β-polymorph nucleation due to enhanced mass transfer, while stagnant conditions promote α-polymorph formation. Researchers should use in-situ IR spectroscopy with chemometric analysis to monitor nucleation kinetics and validate results with X-ray diffraction (XRD) .

Q. What methodologies resolve contradictions in reported receptor-binding affinities of L-Glutamic acid derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, ionic strength). To standardize results:

- Use competitive radioligand binding assays with [³H]-labeled L-Glutamic acid to compare affinity across metabotropic (mGluR) and ionotropic (NMDA, AMPA) receptors .

- Apply molecular docking simulations to assess steric and electronic interactions, cross-referenced with cryo-EM structures of receptor-ligand complexes .

Q. How can isotopic labeling (e.g., ¹³C) improve tracing of L-Glutamic acid metabolic pathways in neuronal studies?

- Methodological Answer : ¹³C-labeled L-Glutamic acid (e.g., L-Glutamic acid-1-¹³C) enables precise tracking of metabolic flux via LC-MS or ¹³C-NMR. For example, studies show that ¹³C-labeled derivatives enhance detection of dopamine release kinetics in dopaminergic terminals, with purity thresholds >98% to minimize isotopic dilution effects .

Q. What experimental designs address uncertainties in crystallization kinetics of L-Glutamic acid derivatives?

- Methodological Answer : Design factorial experiments to isolate variables:

- Supersaturation : Modulate via cooling rates (e.g., 0.1–1.0°C/min).

- Agitation : Compare magnetic stirring (200–500 rpm) vs. static conditions.

- Validation : Use polarized light microscopy to differentiate polymorphic forms and correlate with IR spectral data .

Data Analysis and Contradiction Resolution

Q. How should researchers evaluate conflicting solubility data for L-Glutamic acid derivatives in aqueous vs. organic solvents?

- Methodological Answer : Discrepancies often stem from pH-dependent ionization (pKa₁ = 2.19, pKa₂ = 4.25). To reconcile

- Perform pH-solubility profiling using potentiometric titration.

- Compare results with computational models (e.g., Hansen Solubility Parameters) to predict solvent compatibility .

Q. What statistical approaches validate reproducibility in amino acid quantification across heterogeneous samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.